1-Amino-2,5-dimethylhexan-3-ol
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Overview
Description
1-Amino-2,5-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO. It is a derivative of hexanol, featuring both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2,5-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylhexan-3-one with ammonia in the presence of a reducing agent. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,5-dimethylhexan-3-one in the presence of ammonia. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,5-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2,5-dimethylhexan-3-one or 2,5-dimethylhexanal.
Reduction: Formation of 1-amino-2,5-dimethylhexane.
Substitution: Formation of halogenated derivatives such as 1-amino-2,5-dimethylhexyl chloride.
Scientific Research Applications
1-Amino-2,5-dimethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 1-Amino-2,5-dimethylhexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2,3-dimethylhexan-3-ol: Similar structure but with different positional isomers.
2-Amino-2,5-dimethylhexan-3-ol: Another positional isomer with different chemical properties.
Uniqueness
1-Amino-2,5-dimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity. Its combination of an amino and hydroxyl group in a specific configuration makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-2,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-6(2)4-8(10)7(3)5-9/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
OKXNSUCYRYKFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)CN)O |
Origin of Product |
United States |
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